molecular formula C8H14O5S B1679629 Propargyl-PEG3-Ms CAS No. 943726-01-0

Propargyl-PEG3-Ms

Cat. No. B1679629
CAS RN: 943726-01-0
M. Wt: 222.26 g/mol
InChI Key: CNUSDGRUYDRKPO-UHFFFAOYSA-N
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Description

Propargyl-PEG3-Ms is a PEG derivative containing a propargyl group and a Ms group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This compound is often used in the development of antibody-drug conjugates .


Synthesis Analysis

The synthesis of propargyl-terminated heterobifunctional poly (ethylene glycol) derivatives involves the modification of the carboxyl group of the bifunctional PEG into a propargyl . Then, carboxyl, mercapto, or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .


Molecular Structure Analysis

The molecular formula of this compound is C8H14O5S . It has a molecular weight of 222.3 g/mol .


Chemical Reactions Analysis

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

This compound is a PEG derivative with a propargyl group and a Ms group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Drug and Gene Delivery Enhancements

Propargyl-PEG3-Ms and its derivatives have shown significant potential in enhancing the efficacy of drug and gene delivery systems. For instance, poly(ethylene glycol) (PEG)-folic acid conjugates on mesoporous silica nanoparticles have been developed for targeted cancer therapy, showing high targeting efficiency and improved therapeutic outcomes for cervical cancer treatment due to pH-sensitive release mechanisms (Cheng et al., 2017). Similarly, PEGylation, the process of coating nanoparticles with PEG, has been recognized for its ability to improve the systemic circulation time of nanoparticles, thereby enhancing drug and gene delivery to target cells and tissues. This method has been widely studied for its impact on the pharmacokinetics and biodistribution of nanoparticle formulations (Suk et al., 2016).

Synthesis and Functionalization

The synthesis and functionalization of propargyl-terminated heterobifunctional poly(ethylene glycol) (PEG) have been explored, showcasing the simplicity and high efficiency of introducing propargyl groups to PEG. These derivatives hold promise for developing PEG-based bioconjugates for biomedical applications, offering a versatile platform for the conjugation of various biomolecules (Lu & Zhong, 2010).

Overcoming Biological Barriers

PEGylation has also been utilized to overcome various biological barriers to efficient drug and gene delivery. Coating nanoparticles with PEG not only prolongs their systemic circulation but also helps in bypassing the body's natural defense mechanisms, facilitating the delivery of therapeutic agents to specific sites within the body. This approach has been instrumental in developing novel drug delivery systems capable of targeting hard-to-reach areas (Suk et al., 2016).

Alternative Polymers for PEG

Despite the widespread use of PEG in bioconjugation and nanomedicine, concerns over PEG immunogenicity have prompted research into alternative polymers. Recent studies have focused on developing polymers that can replace PEG to avoid the formation of anti-PEG antibodies, which can compromise the efficacy of PEGylated drugs. These efforts aim to identify and evaluate new materials that maintain the beneficial properties of PEG while minimizing potential immune responses (Thi et al., 2020).

Mechanism of Action

Target of Action

Propargyl-PEG3-Ms, a derivative of Polyethylene Glycol (PEG), is primarily targeted at proteins and other biomolecules . The propargyl group in this compound can react with azide-bearing compounds or biomolecules . This interaction is facilitated by copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily proteins and other biomolecules. The propargyl group in this compound reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction results in the formation of stable thioether bonds .

Biochemical Pathways

This compound affects the biochemical pathways related to protein biology. The attachment of this compound to proteins and other biomolecules decreases aggregation and increases solubility . This is particularly important in proteomics and other biological research methods . Additionally, this compound may be involved in regulating the expression levels of several key genes in adipogenesis .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its Polyethylene Glycol (PEG) structure. PEG is non-toxic and non-immunogenic, which means it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . Furthermore, the hydrophilic nature of PEG, and hence this compound, increases solubility in aqueous media , which can impact the bioavailability of the compound.

Result of Action

The result of this compound’s action at the molecular and cellular level involves changes in protein function and gene expression. By attaching to proteins and other biomolecules, this compound decreases aggregation and increases solubility . This can enhance the function of these proteins and biomolecules. Additionally, this compound may influence the expression of genes involved in lipid metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can impact the efficiency of the reaction between the propargyl group in this compound and azide-bearing compounds or biomolecules . Additionally, the presence of copper is necessary for the copper-catalyzed azide-alkyne Click Chemistry that facilitates this reaction . Therefore, the environment in which this compound is used can significantly impact its action and effectiveness.

Safety and Hazards

Propargyl-PEG3-Ms is considered hazardous. It is flammable and toxic if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause an allergic skin reaction, cancer, and damage to organs through prolonged or repeated exposure .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Propargyl-PEG3-Ms and similar compounds have a promising future in various applications, including the development of antibody-drug conjugates .

properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5S/c1-3-4-11-5-6-12-7-8-13-14(2,9)10/h1H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUSDGRUYDRKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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